2-Methoxyethyl cyanoacetate is an organic compound characterized by the molecular formula and a molecular weight of 143.14 g/mol. This compound, also known as acetic acid, cyano-, 2-methoxyethyl ester, features a methoxyethyl group attached to the cyanoacetate moiety. It is typically a colorless to pale yellow liquid with a density of approximately 1.1 g/cm³ and a boiling point of about 263.4 °C at standard atmospheric pressure .
2-Methoxyethyl cyanoacetate itself is not directly involved in biological systems. Its mechanism of action lies in its role as a precursor molecule. During organic synthesis, it reacts with other compounds to form the desired product molecule with its own specific mechanism of action.
The versatility of this compound in organic synthesis is attributed to its reactive ester and nitrile groups, which allow for various transformations.
Research indicates that derivatives of 2-methoxyethyl cyanoacetate exhibit potential biological activities, particularly in medicinal chemistry. It serves as a precursor in synthesizing biologically active molecules, including pharmaceuticals. Studies suggest that compounds derived from this cyanoacetate may possess anti-inflammatory and anticancer properties .
The primary method for synthesizing 2-methoxyethyl cyanoacetate involves the esterification of cyanoacetic acid with 2-methoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product .
In industrial settings, the synthesis follows similar principles but on a larger scale. Continuous feeding of cyanoacetic acid and 2-methoxyethanol into a reactor with a strong acid catalyst is employed. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products.
The uniqueness of 2-methoxyethyl cyanoacetate lies in its specific functional groups that enhance its reactivity and applicability in synthesizing novel compounds compared to its simpler counterparts.
Studies involving interaction mechanisms of 2-methoxyethyl cyanoacetate focus on its ability to form complexes with various nucleophiles and electrophiles. Its interactions are crucial in understanding its role in organic synthesis and biological activity. For instance, its reactivity with amines leads to the formation of diverse nitrogen-containing compounds that may exhibit significant biological properties .
Several compounds share structural similarities with 2-methoxyethyl cyanoacetate, including:
| Compound Name | Molecular Formula | Key Features |
The production of 2-methoxyethyl cyanoacetate can be achieved through various synthetic routes, each with distinct advantages and limitations. These methods have evolved significantly to enhance yield, purity, and economic viability in both laboratory and industrial settings. Esterification of Cyanoacetic Acid with 2-MethoxyethanolThe direct esterification of cyanoacetic acid with 2-methoxyethanol represents the most straightforward and widely employed method for synthesizing 2-methoxyethyl cyanoacetate. This approach involves the formation of an ester bond between the carboxylic acid group of cyanoacetic acid and the hydroxyl group of 2-methoxyethanol. The reaction typically proceeds under acidic conditions with the following key parameters:
The reaction can be represented by the following equation: NC-CH₂-COOH + CH₃OCH₂CH₂OH → NC-CH₂-COOCH₂CH₂OCH₃ + H₂O
Industrial-Scale Production TechniquesIndustrial production of 2-methoxyethyl cyanoacetate expands upon laboratory methods but incorporates engineering solutions to address challenges associated with scale-up. The process typically follows these steps:
The industrial production of 2-methoxyethyl cyanoacetate has been optimized to achieve yields of approximately 90% with high purity, making it economically viable for large-scale commercial applications. Alternative Synthetic ApproachesUltrasonic-Assisted SynthesisUltrasound-assisted synthesis represents a promising alternative approach that can significantly reduce reaction times and improve yields in the production of 2-methoxyethyl cyanoacetate and related compounds. This method employs high-frequency sound waves to enhance chemical reactions through several mechanisms:
The ultrasonic-assisted synthesis typically employs equipment operating at frequencies of approximately 18 kHz, with power settings up to 1000 W depending on the scale of production. The optimal conditions often involve continuous sonication for short periods (around 20 minutes) with amplitude settings at 20%. Transesterification MethodsTransesterification offers another viable route for synthesizing 2-methoxyethyl cyanoacetate, particularly when starting materials other than cyanoacetic acid are more readily available. This approach involves the exchange of alkoxy groups between esters and alcohols:
The transesterification approach is particularly valuable when methyl or ethyl cyanoacetate is more economically accessible than cyanoacetic acid, providing a flexible alternative synthetic pathway. Catalytic Systems and Reaction OptimizationThe choice of catalyst and optimization of reaction parameters play crucial roles in determining the efficiency and economics of 2-methoxyethyl cyanoacetate synthesis. Various catalytic systems have been investigated:
The selection of the optimal catalytic system depends on multiple factors including reactant availability, scale of production, equipment constraints, and economic considerations. Continuous innovation in this field aims to develop more efficient, selective, and environmentally benign catalytic systems for 2-methoxyethyl cyanoacetate synthesis. Knoevenagel Condensation ReactionsThe Knoevenagel condensation mechanism involving 2-methoxyethyl cyanoacetate proceeds through a well-established pathway wherein the active methylene group undergoes base-catalyzed deprotonation followed by nucleophilic attack on carbonyl compounds [8] [10]. The reaction initiates when a base such as piperidine abstracts a proton from the methylene group adjacent to both the cyano and ester functionalities, generating a resonance-stabilized carbanion [8] [13]. The formed enolate anion subsequently attacks the electrophilic carbon of aldehydes or ketones, creating a β-hydroxy intermediate that undergoes spontaneous dehydration to yield α,β-unsaturated compounds [10] [15]. Research has demonstrated that 2-methoxyethyl cyanoacetate readily participates in piperidine-catalyzed Knoevenagel condensations with substituted benzaldehydes, producing trisubstituted ethylenes that serve as valuable intermediates in polymer chemistry [5]. Mechanistic studies reveal that the methoxy substituent in the ester portion influences both the reaction rate and product selectivity through electronic effects [9] [13]. The electron-donating properties of the methoxy group enhance the nucleophilicity of the enolate intermediate while maintaining sufficient electrophilicity at the carbonyl carbon for subsequent transformations [15].
Nucleophilic Substitution Pathways2-Methoxyethyl cyanoacetate undergoes nucleophilic substitution reactions primarily at the ester carbonyl carbon, where various nucleophiles can displace the methoxyethyl group to form substituted cyanoacetic acid derivatives [12]. The reaction mechanism follows a typical addition-elimination pathway characteristic of acyl substitution reactions, wherein the nucleophile first adds to the carbonyl carbon forming a tetrahedral intermediate [11] [14]. Common nucleophiles that effectively participate in these substitution reactions include amines, alcohols, and thiols, with the reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile . The presence of the electron-withdrawing cyano group adjacent to the carbonyl carbon significantly enhances the electrophilicity of the ester, facilitating nucleophilic attack [12]. The substitution process exhibits second-order kinetics, with reaction rates dependent on both the concentration of the cyanoacetate ester and the attacking nucleophile [14]. Mechanistic investigations indicate that the rate-determining step involves the initial nucleophilic addition rather than the subsequent elimination of the methoxyethyl group [11]. Hydrolysis DynamicsThe hydrolysis of 2-methoxyethyl cyanoacetate can proceed under both acidic and basic conditions, following distinct mechanistic pathways that lead to the formation of cyanoacetic acid and 2-methoxyethanol [14]. Under acidic conditions, the reaction represents the reverse of Fischer esterification, requiring a large excess of water and a strong acid catalyst such as hydrochloric acid or sulfuric acid [14]. Acidic hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [14]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by proton transfers and elimination of the alcohol component [14]. Basic hydrolysis, also known as saponification, employs sodium hydroxide or potassium hydroxide as the hydrolyzing agent [14]. This reaction proceeds irreversibly to completion, producing the sodium or potassium salt of cyanoacetic acid along with 2-methoxyethanol [14]. The basic mechanism involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming an anionic tetrahedral intermediate that subsequently eliminates the alkoxide group [14].
Condensation Reactions with Amines2-Methoxyethyl cyanoacetate participates in condensation reactions with primary and secondary amines, leading to the formation of amide derivatives through nucleophilic acyl substitution [16]. The reaction mechanism involves initial nucleophilic attack by the amine nitrogen on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates 2-methoxyethanol to yield the corresponding cyanoacetamide [16]. The reactivity toward different amines varies significantly based on their nucleophilicity and steric properties [15] [16]. Primary aliphatic amines exhibit higher reactivity compared to aromatic amines due to their enhanced nucleophilicity, while secondary amines show intermediate reactivity depending on the steric bulk around the nitrogen center [16]. These condensation reactions often require elevated temperatures and may benefit from the presence of catalysts such as Lewis acids to activate the ester toward nucleophilic attack [15]. The cyano group in the product amides provides additional synthetic versatility for subsequent transformations including cyclization reactions to form heterocyclic compounds [16]. Radical-Mediated Reaction Mechanisms2-Methoxyethyl cyanoacetate participates in various radical-mediated transformations that proceed through distinct mechanistic pathways involving single-electron transfer processes and chain propagation reactions [17] [18] [19]. These radical reactions are particularly important in polymerization chemistry and synthetic applications where traditional ionic mechanisms may be unsuitable [21] [28]. Single Electron Transfer ProcessesSingle electron transfer mechanisms involving 2-methoxyethyl cyanoacetate typically occur under conditions that promote the formation of radical intermediates [18] [20]. These processes can be initiated through various means including photochemical activation, thermal decomposition of radical initiators, or electrochemical methods [18] [24]. The compound can serve as both an electron donor and acceptor depending on the reaction conditions and the nature of the radical partner [18] [20]. In single electron transfer carbonylation reactions, the ester can undergo reduction to generate carbon-centered radicals that subsequently react with carbon monoxide to form acyl radical intermediates [18]. Research has demonstrated that radical stabilization occurs through delocalization involving both the cyano and ester functionalities, creating relatively stable radical intermediates that can participate in subsequent transformations [17] [24]. The methoxy group in the ester portion can influence the radical stability through hyperconjugative effects [20].
Chain Propagation in Polymerization2-Methoxyethyl cyanoacetate can undergo radical polymerization when appropriate initiators are employed and anionic polymerization is suppressed through the use of Lewis acid inhibitors [21] [25] [28]. The chain propagation mechanism involves the addition of radical centers to the activated double bond system, creating new carbon-carbon bonds while regenerating radical sites for continued propagation [22] [23]. The polymerization process exhibits characteristics typical of chain-growth mechanisms, with distinct initiation, propagation, and termination steps [22] [25]. Initiation occurs through thermal decomposition of radical initiators such as azobisisobutyronitrile, generating primary radicals that add to the cyanoacetate monomer [25] [28]. Chain propagation proceeds through repeated addition of monomer units to the growing polymer radical, with each addition step regenerating the active radical center at the chain terminus [21] [23]. The propagation rate constants for cyanoacetate esters are typically high due to the electron-withdrawing effects of both the cyano and ester groups, which stabilize the propagating radical while maintaining reactivity toward additional monomer units [25] [28]. Termination can occur through two primary mechanisms: radical coupling, where two propagating chains combine to form a single polymer molecule, or disproportionation, involving hydrogen atom transfer between propagating radicals [23] [28]. The relative importance of these termination pathways depends on temperature, monomer concentration, and the specific structure of the cyanoacetate ester [25].
The copolymerization of 2-methoxyethyl cyanoacetate with styrene represents a significant advancement in polymer chemistry, particularly in the development of functional materials with tailored properties. The compound serves as a versatile monomer that can be incorporated into styrene-based polymers through radical polymerization mechanisms [1] [2]. Synthesis and Reaction Conditions The copolymerization process involves the piperidine-catalyzed Knoevenagel condensation of 2-methoxyethyl cyanoacetate with substituted benzaldehydes to produce trisubstituted ethylenes, which subsequently undergo radical copolymerization with styrene [1] [2]. The reaction typically proceeds in solution at 70°C using 2,2'-azobis(2-methylpropionitrile) as the radical initiator [1] [2] [3]. The general reaction scheme involves:
Copolymer Composition and Properties The composition of the resulting copolymers can be precisely controlled through the feed ratio of monomers and calculated from nitrogen analysis [1] [2]. Research has demonstrated successful copolymerization with various alkoxy ring-substituted derivatives, including:
Characterization Methods The synthesized ethylenes and their copolymers are characterized using comprehensive analytical techniques including:
Reactivity and Polymerization Kinetics The methoxyethyl group in 2-methoxyethyl cyanoacetate influences both reactivity and selectivity in copolymerization reactions. The electron-donating properties of the methoxy substituent enhance the nucleophilicity of intermediate species while maintaining appropriate electrophilicity for subsequent transformations . This balanced reactivity profile makes the compound particularly suitable for controlled copolymerization processes. Oligomer Formation in Formaldehyde CondensationsThe formation of oligomers through formaldehyde condensation reactions with 2-methoxyethyl cyanoacetate represents a fundamental pathway in cyanoacrylate chemistry, providing insights into both synthetic methodology and mechanistic understanding [5] [6]. Reaction Mechanism and Kinetics The oligomerization process involves a complex mechanism that has been elucidated through detailed kinetic studies. The reaction proceeds through the following sequential steps:
Experimental Conditions and Setup Industrial-scale oligomer formation typically employs the following reaction conditions:
Molecular Weight Control and Distribution The molecular weight of oligomers can be controlled through several parameters:
Chain Transfer Mechanisms Recent mechanistic studies have revealed that oligomer formation follows an anionic polymerization mechanism with chain transfer to the alkyl cyanoacetate monomer [5]. This chain transfer mechanism explains the observed molecular weight distributions and provides a rationale for the formation of oligomers with molecular weights in the range of 5,000-10,000 daltons [5]. Chromatographic Analysis High-performance liquid chromatography analysis of oligomer formation has provided detailed insights into the reaction progression. The chromatographic separation reveals distinct oligomer species at different conversion levels, with molecular weight distributions that evolve throughout the reaction [5]. Anionic Polymerization MechanismsThe anionic polymerization of 2-methoxyethyl cyanoacetate derivatives represents a sophisticated polymerization methodology that offers precise control over polymer architecture and molecular weight distribution [7] [8] [9]. Initiation Mechanisms Anionic polymerization of methoxyethyl cyanoacrylates can be initiated through several pathways:
Propagation Kinetics The propagation step in anionic polymerization follows a nucleophilic addition mechanism where the growing chain end attacks the electrophilic β-carbon of the cyanoacrylate monomer [8]. The reaction rate is influenced by:
Molecular Weight Control Precise molecular weight control in anionic polymerization is achieved through:
Living Polymerization Characteristics Under appropriate conditions, anionic polymerization of methoxyethyl cyanoacrylates exhibits living character, characterized by:
Termination and Side Reactions The primary termination mechanism involves proton transfer from protic solvents or impurities. Side reactions include:
Thermal and Mechanical Property ModulationThe thermal and mechanical properties of 2-methoxyethyl cyanoacetate-based polymers can be systematically modulated through structural modifications and processing conditions, enabling the development of materials with tailored performance characteristics [11] [12] [13]. Glass Transition Temperature Control The glass transition temperature (Tg) of cyanoacrylate polymers is fundamentally influenced by the nature of the ester substituent. For methoxyethyl derivatives:
The lower Tg values observed for methoxyethyl derivatives compared to shorter alkyl chains reflect the plasticizing effect of the ether linkage [14] [15]. Thermal Stability and Degradation Thermal degradation of 2-methoxyethyl cyanoacrylate polymers follows a characteristic unzipping mechanism:
The degradation kinetics follow first-order behavior with activation energies in the range of 180-220 kJ/mol, depending on the molecular weight and end-group structure [13]. Mechanical Property Enhancement Mechanical properties can be enhanced through several strategies: Crosslinking Approaches:
Composite Formation:
Molecular Weight Optimization:
Temperature-Dependent Properties The mechanical behavior of methoxyethyl cyanoacrylate polymers shows significant temperature dependence:
This temperature sensitivity enables the development of smart materials with temperature-responsive mechanical properties. Functional Material DevelopmentThe development of functional materials based on 2-methoxyethyl cyanoacetate has emerged as a rapidly expanding field, encompassing applications in biomedical devices, smart materials, and advanced composites [17] [18] [19]. Biomedical Applications 2-Methoxyethyl cyanoacrylate-based materials have found extensive use in biomedical applications due to their favorable biocompatibility profile: Surgical Adhesives:
Drug Delivery Systems:
Tissue Engineering Scaffolds:
Smart Material Development The responsive nature of methoxyethyl cyanoacrylate polymers enables smart material applications: Thermoresponsive Materials:
pH-Responsive Systems:
Advanced Composite Development The incorporation of 2-methoxyethyl cyanoacrylate into advanced composite systems has yielded materials with enhanced performance: Nanocomposite Systems:
Hybrid Materials:
Processing and Manufacturing Advanced processing techniques have been developed for functional material production: Electrospinning:
3D Printing:
Property Optimization Systematic property optimization has been achieved through:
Physical Description Liquid
XLogP3 -0.1
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GHS Hazard Statements
Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 92 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 65 of 92 companies with hazard statement code(s):; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
10258-54-5
Wikipedia
2-methoxyethyl cyanoacetate
General Manufacturing Information
Adhesive manufacturing
Acetic acid, 2-cyano-, 2-methoxyethyl ester: ACTIVE PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates
Last modified: 08-15-2023
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